molecular formula C7H3BrClF2N3 B2671610 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine CAS No. 2459963-16-5

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B2671610
CAS No.: 2459963-16-5
M. Wt: 282.47
InChI Key: OUZMTYIZQHKTCQ-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is an organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the imidazo[1,2-b]pyridazine core. It is a white to light yellow crystalline solid that is soluble in various organic solvents.

Scientific Research Applications

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The specific safety information and hazard statements for 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine are not provided in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and difluoromethyl reagents. The process generally includes:

    Bromination: Introduction of the bromine atom using bromine or a brominating agent.

    Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent.

    Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure but with a methyl group instead of a difluoromethyl group.

    8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Lacks the difluoromethyl group.

    8-Bromo-6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid ethyl ester: Contains an ethyl ester group.

Uniqueness

8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2N3/c8-3-1-5(9)13-14-2-4(6(10)11)12-7(3)14/h1-2,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMTYIZQHKTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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